Neotame

概要

説明

ネオテームは非カロリー人工甘味料であり、アスパルテームの類似体です。 砂糖の約7,000~13,000倍の甘みを持つことで知られています . ネオテームは、清涼飲料、チューインガム、焼き菓子など、さまざまな食品や飲料製品に使用されています . 2002年に米国食品医薬品局によって承認され、それ以来、多くの他の国でも使用が承認されています .

2. 製法

ネオテームは、メタノール溶液中で水素ガス存在下、アスパルテームを3,3-ジメチルブチルアルデヒドで還元的N-アルキル化することにより合成されます . この反応には、以下の手順が含まれます。

反応: アスパルテームと3,3-ジメチルブチルアルデヒドを等モル量をメタノール中で水素ガスと反応させます。

分離: メタノールを部分的に留去し、混合物に水を添加します。

精製: 混合物を冷却し、遠心分離によりネオテームを分離します。

乾燥: 生成物をさらに水で洗浄し、乾燥させます.

準備方法

Neotame is synthesized through the reductive N-alkylation of aspartame with 3,3-dimethylbutyraldehyde in the presence of hydrogen gas in a methanol solution . The reaction involves the following steps:

Reaction: Equimolar amounts of aspartame and 3,3-dimethylbutyraldehyde are reacted with hydrogen gas in methanol.

Isolation: The methanol is partially distilled off, and water is added to the mixture.

Purification: The mixture is cooled, and this compound is isolated by centrifugation.

Drying: The product is washed with additional water and dried.

化学反応の分析

科学的研究の応用

Gut Health and Microbiome Interactions

Recent studies have highlighted the impact of neotame on gut microbiota and epithelial health. These findings suggest both beneficial and detrimental effects:

- Alteration of Gut Microbiome : this compound consumption has been shown to reduce alpha-diversity and alter beta-diversity in the gut microbiome. A study indicated that after four weeks of this compound treatment, significant changes occurred in the composition of gut bacteria, with an enrichment of Bacteroidetes and a reduction in Firmicutes .

- Epithelial Cell Damage : Research indicates that this compound can induce apoptosis in intestinal epithelial cells. This effect is mediated through the sweet taste receptor T1R3, which when knocked down, significantly reduced cell death caused by this compound exposure . The disruption of tight junctions between epithelial cells can lead to increased intestinal permeability, potentially contributing to conditions such as irritable bowel syndrome .

Metabolic Responses

This compound's influence on metabolic pathways is significant:

- Insulin Response : In controlled studies comparing this compound to sucrose and other sweeteners, it was found that this compound elicited a lower postprandial insulin response. This suggests that this compound may play a role in managing blood sugar levels more effectively than traditional sugars .

- Appetite Regulation : this compound has been studied for its effects on appetite regulation. In reformulated food products, it did not significantly alter appetite sensations compared to sucrose but demonstrated potential benefits in reducing caloric intake through its sweetness without contributing to energy density .

Food Industry Applications

This compound is extensively utilized in various food products due to its stability under heat and acidity:

- Beverages and Dairy Products : Its high sweetness allows for reduced sugar content while maintaining taste quality. This compound is particularly advantageous in low-calorie beverages and dairy products where sugar reduction is desirable without compromising flavor.

- Bakery Products : this compound's stability makes it suitable for baked goods, where it can withstand high temperatures during cooking processes.

Case Study 1: Gut Microbiome Alterations

A study involving mice treated with this compound for four weeks revealed significant alterations in their gut microbiome profiles. The research utilized PCoA analysis to demonstrate differences between control and this compound-treated groups, indicating a shift towards specific bacterial populations that could influence metabolic health negatively .

Case Study 2: Epithelial Cell Viability

In vitro studies assessed the impact of this compound on human intestinal epithelial cells (Caco-2). Results showed that exposure to this compound led to decreased cell viability and increased permeability across the epithelial barrier. These findings underscore the need for further investigation into how artificial sweeteners like this compound affect gut integrity over time .

作用機序

類似化合物との比較

ネオテームは、アスパルテーム、サッカリン、スクラロースなどの他の非カロリー人工甘味料と比較されることがよくあります。

生物活性

Neotame, a low-calorie artificial sweetener, has garnered significant attention due to its intense sweetness and potential biological effects. This article explores the biological activity of this compound, focusing on its impact on metabolism, gut microbiota, and cellular health based on recent research findings.

Overview of this compound

This compound is a derivative of aspartame and is approximately 7,000 to 13,000 times sweeter than sucrose. It is used in various food products as a sweetener and flavor enhancer. Its safety profile has been evaluated by multiple regulatory agencies, including the FDA and EFSA, which have deemed it safe for consumption within established acceptable daily intake levels.

Impact on Gut Microbiota

Recent studies have demonstrated that this compound consumption can significantly alter the gut microbiome. A study conducted on CD-1 mice revealed that a four-week this compound diet reduced both alpha-diversity and beta-diversity of gut bacteria. Specifically, the study noted:

- Dysbiosis Index : this compound-treated mice exhibited a higher microbial dysbiosis index compared to controls, indicating an imbalance in gut microbiota.

- Microbial Composition : There was an enrichment of Bacteroidetes and a decrease in Firmicutes in this compound-treated animals.

- Metabolic Pathways : Functional gene profiles indicated alterations in metabolic pathways related to amino acid metabolism and butyrate synthesis, which are crucial for gut health and overall metabolism .

Table 1: Effects of this compound on Gut Microbiota

| Parameter | Control Group | This compound Group |

|---|---|---|

| Alpha-Diversity | Higher | Lower |

| Dysbiosis Index | Lower | Higher |

| Bacteroidetes (Relative Abundance) | Baseline | Increased |

| Firmicutes (Relative Abundance) | Baseline | Decreased |

| Butyrate Synthesis Genes | Normal | Decreased |

Cellular Effects

This compound has also been shown to affect intestinal epithelial cells. Research indicates that:

- Cell Viability : this compound exposure led to apoptosis (cell death) in intestinal epithelial cells through a taste receptor-dependent pathway.

- Barrier Function : There was a significant disruption in the intestinal barrier integrity, evidenced by increased permeability and reduced expression of tight junction proteins such as claudin-3.

- Biofilm Formation : In co-culture studies with E. coli, this compound increased biofilm formation and adhesion capacity, suggesting potential implications for gut health and pathogen colonization .

Metabolic Effects

The metabolic effects of this compound are complex and multifaceted. Studies have indicated that this compound may influence lipid metabolism:

- Lipid Profiles : this compound consumption was associated with altered fecal lipid profiles, showing increased concentrations of certain fatty acids while others were decreased.

- Enzyme Activity : Research indicates that this compound does not significantly affect the activity of xenobiotic-metabolizing enzymes, suggesting limited interaction with drug metabolism pathways .

Table 2: Metabolite Changes Induced by this compound

| Metabolite | Control Group Concentration | This compound Group Concentration |

|---|---|---|

| Malic Acid | Higher | Lower |

| Cholesterol | Lower | Higher |

| Linoleic Acid | Higher | Lower |

Case Studies

Several case studies have explored the implications of this compound consumption:

- Weight Management : A study involving participants consuming this compound-sweetened products showed no significant weight gain compared to those consuming regular sugar-sweetened products, indicating its potential role in weight management strategies.

- Diabetes Risk : Another case study suggested that this compound might aid in glycemic control without adversely affecting insulin sensitivity .

特性

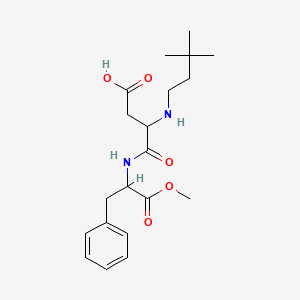

IUPAC Name |

(3S)-3-(3,3-dimethylbutylamino)-4-[[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5/c1-20(2,3)10-11-21-15(13-17(23)24)18(25)22-16(19(26)27-4)12-14-8-6-5-7-9-14/h5-9,15-16,21H,10-13H2,1-4H3,(H,22,25)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIAVLHNDJUHFG-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCNC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)CCN[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5 | |

| Record name | NEOTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167950 | |

| Record name | Neotame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white to off-white powder | |

| Record name | NEOTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

4,75 % (w/w) at 60 °C in water, soluble in ethanol and ethyl acetate | |

| Record name | NEOTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Mechanism of Action |

The sweet taste receptor is a heterodimer of two G protein coupled receptors, T1R2 and T1R3. Previous experimental studies using sweet receptor chimeras and mutants show that there are at least three potential binding sites in this heterodimeric receptor. Receptor activity toward the artificial sweeteners aspartame and neotame depends on residues in the amino terminal domain of human T1R2. In contrast, receptor activity toward the sweetener cyclamate and the sweet taste inhibitor lactisole depends on residues within the transmembrane domain of human T1R3. Furthermore, receptor activity toward the sweet protein brazzein depends on the cysteine rich domain of human T1R3., The sweet protein brazzein [recombinant protein with sequence identical with the native protein lacking the N-terminal pyroglutamate (the numbering system used has Asp2 as the N-terminal residue)] activates the human sweet receptor, a heterodimeric G-protein-coupled receptor composed of subunits Taste type 1 Receptor 2 (T1R2) and Taste type 1 Receptor 3 (T1R3). In order to elucidate the key amino acid(s) responsible for this interaction, we mutated residues in brazzein and each of the two subunits of the receptor. The effects of brazzein mutations were assayed by a human taste panel and by an in vitro assay involving receptor subunits expressed recombinantly in human embryonic kidney cells; the effects of the receptor mutations were assayed by in vitro assay. We mutated surface residues of brazzein at three putative interaction sites: site 1 (Loop43), site 2 (N- and C-termini and adjacent Glu36, Loop33), and site 3 (Loop9-19). Basic residues in site 1 and acidic residues in site 2 were essential for positive responses from each assay. Mutation of Y39A (site 1) greatly reduced positive responses. A bulky side chain at position 54 (site 2), rather than a side chain with hydrogen-bonding potential, was required for positive responses, as was the presence of the native disulfide bond in Loop9-19 (site 3). Results from mutagenesis and chimeras of the receptor indicated that brazzein interacts with both T1R2 and T1R3 and that the Venus flytrap module of T1R2 is important for brazzein agonism. With one exception, all mutations of receptor residues at putative interaction sites predicted by wedge models failed to yield the expected decrease in brazzein response. The exception, hT1R2 (human T1R2 subunit of the sweet receptor):R217A/hT1R3 (human T1R3 subunit of the sweet receptor), which contained a substitution in lobe 2 at the interface between the two subunits, exhibited a small selective decrease in brazzein activity. However, because the mutation was found to increase the positive cooperativity of binding by multiple ligands proposed to bind both T1R subunits (brazzein, monellin, and sucralose) but not those that bind to a single subunit (neotame and cyclamate), we suggest that this site is involved in subunit-subunit interaction rather than in direct brazzein binding. Results from this study support a multi-point interaction between brazzein and the sweet receptor by some mechanism other than the proposed wedge models. | |

| Record name | Neotame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

165450-17-9 | |

| Record name | Neotame | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165450-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neotame [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165450179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neotame | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOTAME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ597D52EX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neotame | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7965 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

81 °C to 84 °C | |

| Record name | NEOTAME | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。